Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone group to a piperidine ring substituted with a 3-bromo-2-pyridinyloxy moiety. The benzofuran scaffold contributes aromaticity and rigidity, while the piperidine ring introduces basicity and conformational flexibility. The bromopyridine substituent adds steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-5-3-9-21-18(15)24-14-7-10-22(11-8-14)19(23)17-12-13-4-1-2-6-16(13)25-17/h1-6,9,12,14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPLEWDYGLLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Bromopyridine Attachment: The bromopyridine moiety is introduced via nucleophilic substitution reactions, where a bromopyridine derivative reacts with a suitable nucleophile.
Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the benzofuran core with the bromopyridine-piperidine intermediate using coupling agents like EDCI or DCC under mild conditions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The bromopyridine moiety can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromopyridine and piperidine sites
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under basic or acidic conditions
Major Products:
Oxidation: Quinones or other oxidized benzofuran derivatives.
Reduction: Amines or reduced bromopyridine derivatives.
Substitution: Various substituted benzofuran or piperidine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a synthetic intermediate .
Biology:
- Investigated for its antimicrobial properties, particularly against antibiotic-resistant strains.
- Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Medicine:
- Potential therapeutic applications in treating infections and cancer.
- Studied for its pharmacokinetic properties and bioavailability .
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Potential applications in material science for the development of new polymers and coatings .
Mechanism of Action
Mechanism of Action: The exact mechanism of action of Benzofuran-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is still under investigation. it is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, thereby inhibiting their activity.
Pathways Involved: Interfering with cellular signaling pathways, leading to cell death or inhibition of cell proliferation
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 3-bromopyridinyloxy group introduces steric bulk and electron-withdrawing properties, contrasting with the electron-donating 4-methoxybenzyl group in Compound 31 . Bromine’s polarizability may enhance lipophilicity compared to chlorine in Compound 30.
Piperidine Modifications :
- The target compound’s piperidine ring is functionalized with a pyridinyloxy group, whereas analogs like Compound 22b feature benzoylpiperidines with fluorinated aryl groups. Fluorine substituents (e.g., in 22b) increase electronegativity and metabolic stability .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~400 vs. 336–370 for others) is attributed to the bromine atom and pyridine ring. This may impact solubility and membrane permeability compared to lighter analogs like Compound 31 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
